2,4-difluoro-N-[2-methoxy-5-[5-(6-methyl-7-oxo-5H-pyrrolo[3,4-b]pyridin-3-yl)thiophen-2-yl]pyridin-3-yl]benzenesulfonamide
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Overview
Description
2,4-difluoro-N-[2-methoxy-5-[5-(6-methyl-7-oxo-5H-pyrrolo[3,4-b]pyridin-3-yl)thiophen-2-yl]pyridin-3-yl]benzenesulfonamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
The synthesis of 2,4-difluoro-N-[2-methoxy-5-[5-(6-methyl-7-oxo-5H-pyrrolo[3,4-b]pyridin-3-yl)thiophen-2-yl]pyridin-3-yl]benzenesulfonamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high efficiency . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy and thiophene groups allows for oxidation reactions, which can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, often facilitated by reagents such as halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of aldehydes or carboxylic acids.
Scientific Research Applications
2,4-difluoro-N-[2-methoxy-5-[5-(6-methyl-7-oxo-5H-pyrrolo[3,4-b]pyridin-3-yl)thiophen-2-yl]pyridin-3-yl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Materials Science: The unique electronic properties of the compound make it a candidate for use in organic electronics and other advanced materials.
Biological Research: Its interactions with various biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-[2-methoxy-5-[5-(6-methyl-7-oxo-5H-pyrrolo[3,4-b]pyridin-3-yl)thiophen-2-yl]pyridin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
Compared to other similar compounds, 2,4-difluoro-N-[2-methoxy-5-[5-(6-methyl-7-oxo-5H-pyrrolo[3,4-b]pyridin-3-yl)thiophen-2-yl]pyridin-3-yl]benzenesulfonamide stands out due to its unique combination of functional groups and aromatic rings. Similar compounds include:
Indole Derivatives: These compounds share some structural similarities and are also studied for their biological activities.
Pyridine Derivatives: These compounds have similar aromatic ring structures and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H18F2N4O4S2 |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
2,4-difluoro-N-[2-methoxy-5-[5-(6-methyl-7-oxo-5H-pyrrolo[3,4-b]pyridin-3-yl)thiophen-2-yl]pyridin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C24H18F2N4O4S2/c1-30-12-15-7-13(10-27-22(15)24(30)31)19-4-5-20(35-19)14-8-18(23(34-2)28-11-14)29-36(32,33)21-6-3-16(25)9-17(21)26/h3-11,29H,12H2,1-2H3 |
InChI Key |
ZYYGNLSPUWSHQW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C1=O)N=CC(=C2)C3=CC=C(S3)C4=CC(=C(N=C4)OC)NS(=O)(=O)C5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
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